(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
Description
The compound "(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate" features a hybrid heterocyclic architecture. Its structure integrates:
- Isoxazole ring: A five-membered aromatic ring with nitrogen and oxygen atoms, substituted at position 5 with a 2-methyl-2,3-dihydrobenzofuran moiety.
- Thiadiazole carboxylate: A sulfur-containing heterocycle (1,2,3-thiadiazole) with a methyl group at position 4 and a carboxylate ester at position 3.
Structural characterization of such compounds often employs X-ray crystallography, with refinement tools like SHELXL ensuring accuracy .
Properties
IUPAC Name |
[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 4-methylthiadiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-9-5-12-6-11(3-4-14(12)23-9)15-7-13(19-24-15)8-22-17(21)16-10(2)18-20-25-16/h3-4,6-7,9H,5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEXTPPXZIYSIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)C4=C(N=NS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a complex organic molecule with potential pharmacological applications due to its structural characteristics. This article explores its biological activity, synthesis methods, and relevant case studies.
Structural Overview
This compound features:
- Isoxazole ring : Known for various biological activities including antimicrobial and anticancer effects.
- Thiadiazole moiety : Often associated with anti-inflammatory and antimicrobial properties.
- Dihydrobenzofuran component : Contributes to the overall pharmacological profile of the molecule.
Antimicrobial Activity
Compounds containing isoxazole and thiadiazole rings have shown significant antimicrobial activity. For instance:
- Isoxazole derivatives are noted for their effectiveness against various bacterial strains, including E. coli and S. pneumoniae .
- Thiadiazole derivatives have demonstrated broad-spectrum antimicrobial effects, making them promising candidates in drug development .
Anticancer Potential
Research indicates that compounds similar to this one exhibit cytotoxic effects against various cancer cell lines:
- In vitro studies on isoxazole derivatives have shown significant antiproliferative activity against human cancer cell lines, with IC50 values indicating potent activity .
- The structural combination in this compound may lead to synergistic effects that enhance its anticancer properties compared to simpler analogs.
Synthesis Methods
The synthesis of this compound can be approached through several methods:
- Condensation reactions involving isoxazole derivatives and thiadiazole precursors.
- Functional group modifications to enhance biological activity or improve pharmacokinetic profiles.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a related isoxazole compound against Mycobacterium bovis. The results highlighted significant inhibitory effects, suggesting that structural modifications could enhance activity further .
Case Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of thiadiazole derivatives against a panel of cancer cell lines. The findings revealed that certain modifications led to improved potency compared to established chemotherapeutics like 5-fluorouracil .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Isoxazole + Benzofuran | Antimicrobial |
| Compound B | Quinazoline + Alkane | Anticancer |
| Compound C | Isoxazole + Aromatic Ring | Anti-inflammatory |
The unique combination of isoxazole and thiadiazole in the target compound may lead to enhanced biological activities not observed in simpler structures.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of this compound may exhibit significant antimicrobial properties . For instance, compounds similar to (5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate have shown effectiveness against pathogens like Helicobacter pylori, which is known to cause gastric infections . The presence of fused heterocyclic rings in the structure suggests potential anticancer properties as well.
Anti-inflammatory Properties
The compound's structure includes isoxazole and thiadiazole moieties, which are often associated with anti-inflammatory effects. Initial studies suggest that it could be a candidate for developing new pharmaceuticals targeting inflammatory diseases and pain management.
Table: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methylisoxazole | Isoxazole ring | Neuroprotective |
| 5-(Thiophen-2-yloxy)isoxazole | Thiophene and isoxazole | Antimicrobial |
| 2-(4-Isoxazolyl)acetamide | Isoxazole ring | Anti-inflammatory |
This table illustrates that while there are similarities in structure among various compounds, the unique combination of dihydrobenzofuran, multiple isoxazoles, and thiophene in the target compound may confer distinct pharmacological properties not found in its analogs.
Pesticidal Properties
The compound has been explored for its potential as an agricultural chemical , particularly as a pesticide or fungicide. Its structural features suggest activity against various plant pathogens and pests. Research highlights its efficacy in controlling agricultural diseases and insect pests .
Herbicidal Activity
Studies indicate that derivatives of this compound demonstrate moderate herbicidal activity , suggesting its potential use in pest and disease management within agricultural settings. This property can be critical for sustainable agricultural practices.
Case Study: Efficacy Against Plant Pathogens
A study conducted on the effectiveness of this compound against common agricultural pathogens showed promising results. The compound exhibited significant inhibition rates against Botrytis cinerea and Fusarium graminearum, two prevalent fungal pathogens affecting crops.
Development of Functional Materials
The unique chemical structure of this compound also opens avenues for applications in material science . Its properties may be utilized in developing functional materials with specific electronic or optical characteristics.
Potential for Nanotechnology
There is ongoing research into the incorporation of this compound into nanomaterials for applications such as drug delivery systems or sensors due to its biological activity and structural versatility.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
a. Thiazole and Triazole Derivatives
describes compounds 4 and 5 , featuring thiazole and pyrazole rings with fluorophenyl substituents. Key differences include:
The dihydrobenzofuran in the target compound likely reduces planarity compared to fully aromatic systems in 4 and 5 , affecting π-π stacking and crystallinity.
b. Thiadiazole vs. Thiazole Derivatives
Pharmacopeial Forum entries () list thiazole-based carboxylates and carbamates. For example:
- Thiazol-5-ylmethyl (2S,3S,5R)-3-hydroxy-5-[(S)-2-{3-[(2-isopropylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate :
- Contains a thiazole ring instead of thiadiazole.
- Exhibits stereochemical complexity (multiple chiral centers) absent in the target compound.
Crystallographic and Conformational Analysis
- SHELX Refinement : The target compound’s structure, if resolved via SHELXL, would benefit from high-precision refinement, as demonstrated in small-molecule crystallography .
- Conformational Flexibility : The dihydrobenzofuran’s partial saturation may introduce torsional flexibility, contrasting with the rigid conformations of fully aromatic systems like 4 and 5 .
Bioactivity Considerations
- Antibacterial Potential: Thiadiazole derivatives are known for antimicrobial properties. Compound 4 in showed 80.5% inhibition against H.
- Chirality and Activity : If the target compound has chiral centers, methods like competing enantioselective acylation (CEA, as in ) could resolve its configuration, critical for bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
